molecular formula C19H28O2 B1253358 4-Dihydroboldenone CAS No. 10529-96-1

4-Dihydroboldenone

Cat. No.: B1253358
CAS No.: 10529-96-1
M. Wt: 288.4 g/mol
InChI Key: OKJCFMUGMSVJBG-MISPCMORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Dihydroboldenone typically involves the reduction of boldenone. One common method is the catalytic hydrogenation of boldenone using palladium on carbon as a catalyst under hydrogen gas. This reaction reduces the double bond in boldenone to form this compound .

Industrial production methods often involve multi-step synthesis processes, including the initial preparation of boldenone from dehydroepiandrosterone (DHEA) followed by its reduction to this compound. The reaction conditions usually require controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

4-Dihydroboldenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols depending on the reagents used.

    Reduction: Further reduction can lead to the formation of dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Dihydroboldenone has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of steroid metabolism and synthesis.

    Biology: Researchers study its effects on cellular processes and its potential as a growth promoter.

    Medicine: It is investigated for its anabolic properties and potential therapeutic uses in muscle-wasting diseases.

    Industry: It is used in the meat production industry to promote growth in livestock

Mechanism of Action

4-Dihydroboldenone exerts its effects by binding to androgen receptors, similar to other anabolic steroids. This binding activates the receptor, leading to increased protein synthesis and nitrogen retention in muscles. The compound also stimulates the release of erythropoietin, which promotes red blood cell production .

Comparison with Similar Compounds

4-Dihydroboldenone is similar to other anabolic steroids like boldenone and trenbolone. it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Boldenone
  • Trenbolone
  • Testosterone derivatives

These compounds share structural similarities but differ in their specific effects and applications .

Properties

IUPAC Name

(5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJCFMUGMSVJBG-MISPCMORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@]3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309377
Record name 5β-Androst-1-en-17β-ol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Dihydroboldenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10529-96-1
Record name 5β-Androst-1-en-17β-ol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10529-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dihydroboldenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5β-Androst-1-en-17β-ol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DIHYDROBOLDENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IB71ZQ989
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Dihydroboldenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dihydroboldenone
Reactant of Route 2
4-Dihydroboldenone
Reactant of Route 3
4-Dihydroboldenone
Reactant of Route 4
4-Dihydroboldenone
Reactant of Route 5
4-Dihydroboldenone
Reactant of Route 6
4-Dihydroboldenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.